

Confirming the Pathogenicity of Novel SORD Gene Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Mutations in the Sorbitol Dehydrogenase (SORD) gene are a significant cause of autosomal recessive hereditary neuropathies, including Charcot-Marie-Tooth disease type 2 (CMT2) and distal hereditary motor neuropathy (dHMN). The pathogenicity of these mutations is primarily attributed to the loss of SORD enzyme function, leading to the toxic accumulation of sorbitol. This guide provides a comparative overview of key experimental data for confirming the pathogenicity of novel SORD gene mutations, detailed experimental protocols, and visual workflows to aid researchers in this process.

Data Presentation: Comparing the Impact of SORD Gene Mutations

The following table summarizes quantitative data from studies on various SORD gene mutations. A consistent finding across pathogenic variants is the significant elevation of sorbitol levels in patient-derived samples, serving as a reliable biomarker for SORD-deficiency neuropathy.[1][2][3] While direct comparative data on protein expression and enzyme activity for all novel mutations are not yet available in a single study, the profound increase in sorbitol is a strong indicator of functional impairment.



SORD Gene Mutation	Genotype	Phenotyp e	Serum Sorbitol Levels (Control: ~0.77 mg/L)	SORD Protein Expressi on (in patient fibroblast s)	SORD Enzyme Activity	Referenc e
c.757delG (p.Ala253G Infs*27)	Homozygo us	dHMN/CM T2	>100-fold increase (Mean: 14.82 ± 0.780 mg/L)	Complete loss of protein	Presumed negligible	[4][5]
Compound Heterozygo us	dHMN/CM T2	Significantl y elevated	Reduced	Reduced	[4][5]	
c.458C>A (p.Ala153A sp)	Homozygo us	dHMN/CM T2	Significantl y elevated	Not reported	Presumed reduced	[1][2][3][6]
Compound Heterozygo us	dHMN/CM T2	Significantl y elevated	Not reported	Presumed reduced	[1][2][3][6]	
c.403C>G	Compound Heterozygo us	dHMN/CM T2	Elevated (Mean for all patients: 17.01 ± 8.9 mg/L)	Not reported	Presumed reduced	[6]
c.379G>A	Compound Heterozygo us	dHMN/CM T2	Elevated (Mean for all patients: 17.01 ± 8.9 mg/L)	Not reported	Presumed reduced	[6]



c.68_100+ 1dup	Compound Heterozygo us	dHMN/CM T2	Elevated (Mean for all patients: 17.01 ± 8.9 mg/L)	Not reported	Presumed reduced	[6]
c.850dup	Compound Heterozygo us	dHMN/CM T2	Elevated (Mean for all patients: 17.01 ± 8.9 mg/L)	Not reported	Presumed reduced	[6]
c.786+5G> A	Homozygo us	dHMN/CM T2	Elevated (Mean for all patients: 17.01 ± 8.9 mg/L)	Not reported	Presumed reduced	[6]
c.731C>T (p.Pro244L eu)	Compound Heterozygo us	dHMN/CM T2	Elevated	Not reported	Presumed reduced	[7]
c.776C>T (p.Ala259V al)	Compound Heterozygo us	dHMN/CM T2	Elevated	Not reported	Presumed reduced	[7]
c.851T>C (p.Leu284 Pro)	Compound Heterozygo us	dHMN/CM T2	Elevated	Not reported	Presumed reduced	[7]
c.361G>C (p.Ala121P ro)	Homozygo us	dHMN	Elevated	Not reported	Presumed reduced	[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of SORD mutation pathogenicity are provided below.



SORD Protein Expression Analysis by Western Blot

This protocol outlines the detection and relative quantification of SORD protein in patientderived fibroblasts or other cell lysates.

- a. Sample Preparation (Cell Lysates)
- Culture patient-derived fibroblasts and control cells to 80-90% confluency.
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Determine the protein concentration using a BCA protein assay kit.
- b. SDS-PAGE and Electrotransfer
- Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
- Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye
 front reaches the bottom of the gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
- Confirm successful transfer by Ponceau S staining of the membrane.
- c. Immunoblotting



- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for SORD overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
- Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Sorbitol Dehydrogenase (SORD) Enzyme Activity Assay

This colorimetric assay measures the enzymatic activity of SORD by detecting the production of NADH.

- a. Reagents and Materials
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
- Substrate Solution (e.g., 500 mM D-Sorbitol)
- NAD+ Solution (e.g., 20 mM)
- Cell lysate from patient-derived and control cells
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm
- b. Assay Procedure



- Prepare a reaction mixture containing assay buffer, NAD+ solution, and D-sorbitol solution.
- Add a standardized amount of protein lysate (e.g., 20-50 μg) to each well of the microplate.
- Initiate the reaction by adding the reaction mixture to each well.
- Immediately measure the absorbance at 340 nm at multiple time points (e.g., every minute for 10-15 minutes) at a constant temperature (e.g., 37°C).
- The rate of increase in absorbance at 340 nm is directly proportional to the SORD enzyme activity.
- Calculate the specific activity (e.g., in μmol/min/mg of protein) by using the molar extinction coefficient of NADH.

Sorbitol Level Quantification by Mass Spectrometry

This protocol provides a general workflow for the highly sensitive and specific measurement of sorbitol in biological samples.

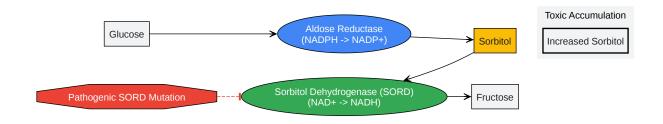
- a. Sample Preparation
- Collect patient and control serum or fibroblast cell pellets.
- For fibroblasts, wash the cell pellet with ice-cold PBS.
- Perform a metabolite extraction using a suitable solvent system (e.g., methanol/water).
- Incorporate an internal standard (e.g., a stable isotope-labeled sorbitol) for accurate quantification.
- Centrifuge the samples to pellet cellular debris and collect the supernatant.
- Dry the supernatant under a stream of nitrogen or by lyophilization.
- b. Derivatization (Optional but often recommended for improved chromatographic separation and sensitivity)
- Reconstitute the dried extract in a derivatization agent (e.g., silylation or acylation reagents).



- Incubate at an elevated temperature to complete the reaction.
- Dry the sample again to remove excess derivatization reagent.
- Reconstitute in a solvent compatible with the chromatography system.
- c. LC-MS/MS Analysis
- Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Separate sorbitol from other metabolites using an appropriate chromatography column and gradient.
- Detect and quantify sorbitol and the internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer.
- Generate a standard curve using known concentrations of sorbitol to accurately quantify the levels in the biological samples.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of SORD gene mutations.



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Caption: The Polyol Pathway and the Impact of SORD Mutations.



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Caption: Experimental Workflow for Confirming SORD Pathogenicity.



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- To cite this document: BenchChem. [Confirming the Pathogenicity of Novel SORD Gene Mutations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8065092#confirming-the-pathogenicity-of-novel-sord-gene-mutations]

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